molecular formula C23H30O5 B8819090 17alpha-Acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene CAS No. 147508-44-9

17alpha-Acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene

Cat. No.: B8819090
CAS No.: 147508-44-9
M. Wt: 386.5 g/mol
InChI Key: ZYBJYPZVKRMJHY-YQLZSBIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-Acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene is a derivative of nomegestrol acetate, a synthetic progestogen used in various medical applications, including birth control and hormone replacement therapy. This impurity is often studied to understand the purity and stability of nomegestrol acetate formulations.

Preparation Methods

The preparation of nomegestrol acetate 6-hydroxy impurity involves several synthetic routes. One common method starts with 17α-hydroxyprogesterone acetate as the raw material. This compound undergoes etherification, addition, and elimination reactions, followed by hydrogenation to produce nomegestrol acetate. The final step involves crystallization using ethyl acetate . The reaction conditions are typically mild, and catalysts like Rh-Binap are used to enhance the reaction efficiency .

Chemical Reactions Analysis

17alpha-Acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Mechanism of Action

The mechanism of action of nomegestrol acetate 6-hydroxy impurity involves its interaction with the progesterone receptor. This interaction modulates the receptor’s activity, leading to changes in gene expression and cellular function. The compound also exhibits antiandrogenic activity by inhibiting the binding of androgens to their receptors .

Comparison with Similar Compounds

17alpha-Acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene can be compared with other similar compounds, such as:

This compound is unique due to its specific interaction with the progesterone receptor and its role in ensuring the purity and stability of nomegestrol acetate formulations.

Properties

CAS No.

147508-44-9

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O5/c1-13(25)23(28-14(2)26)9-7-21-20-10-15(12-24)19-11-16(27)4-5-17(19)18(20)6-8-22(21,23)3/h10-11,17-18,20-21,24H,4-9,12H2,1-3H3/t17-,18-,20-,21+,22+,23+/m1/s1

InChI Key

ZYBJYPZVKRMJHY-YQLZSBIMSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)CO)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)CO)C)OC(=O)C

Origin of Product

United States

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